molecular formula C15H22N2O2 B5374061 N-(4-methoxyphenyl)-3,5-dimethylpiperidine-1-carboxamide

N-(4-methoxyphenyl)-3,5-dimethylpiperidine-1-carboxamide

Cat. No.: B5374061
M. Wt: 262.35 g/mol
InChI Key: FGFUWPCNRMXPBF-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3,5-dimethylpiperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a piperidine ring substituted with a methoxyphenyl group and two methyl groups

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3,5-dimethylpiperidine-1-carboxamide typically involves the reaction of 4-methoxyaniline with 3,5-dimethylpiperidine-1-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3,5-dimethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of N-(4-hydroxyphenyl)-3,5-dimethylpiperidine-1-carboxamide.

    Reduction: Formation of N-(4-methoxyphenyl)-3,5-dimethylpiperidine-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxyphenyl)-3,5-dimethylpiperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

N-(4-methoxyphenyl)-3,5-dimethylpiperidine-1-carboxamide can be compared with other similar compounds such as:

  • N-(4-methoxyphenyl)-2,6-dimethylpiperidine-1-carboxamide
  • N-(4-methoxyphenyl)-3,5-dimethylpyrrolidine-1-carboxamide
  • N-(4-methoxyphenyl)-3,5-dimethylmorpholine-1-carboxamide

These compounds share structural similarities but differ in the substitution pattern or the heterocyclic ring system. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-methoxyphenyl)-3,5-dimethylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-11-8-12(2)10-17(9-11)15(18)16-13-4-6-14(19-3)7-5-13/h4-7,11-12H,8-10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFUWPCNRMXPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)NC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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